molecular formula C7H3F3N2O2 B104146 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 3335-46-4

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No. B104146
CAS RN: 3335-46-4
M. Wt: 204.11 g/mol
InChI Key: JRLZWXISQMMITA-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound that is part of the broader family of nicotinonitriles. These compounds are characterized by the presence of a pyridine ring, a nitrile group, and various substituents that can modify their chemical behavior and properties. The specific structure of this compound suggests potential reactivity due to the presence of hydroxy groups and the electron-withdrawing trifluoromethyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2,3,6-trihydroxypyridine, a compound closely related to 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, has been described. It was synthesized through the oxidation of 2,6-dihydroxypyridine, catalyzed by an oxidase enzyme. This process was studied by limiting the oxygen concentration to accumulate the product, which showed a precursor-product relationship with "nicotine blue pigment" . Additionally, a method for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles has been reported. This synthesis involved a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, using an electrochemical strategy in water/ethanol . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.

Molecular Structure Analysis

The molecular structure of nicotinonitriles is characterized by a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of hydroxy groups and a trifluoromethyl group in the compound of interest would influence its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group that can stabilize adjacent negative charges, potentially affecting the acidity of the hydroxy groups and the reactivity of the nitrile group .

Chemical Reactions Analysis

While the specific chemical reactions of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile are not detailed in the provided papers, the studies of related compounds can offer some insights. For example, the product of 2,6-dihydroxypyridine oxidation was shown to be a substrate for a cleavage enzyme, indicating that it undergoes further biochemical transformations . The synthesis of 4,6-diaryl-2-(arylthio)nicotinonitriles in aqueous micellar media suggests that nicotinonitriles can participate in multi-component condensation reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile can be inferred from the properties of similar compounds. The presence of hydroxy groups would likely make the compound polar and capable of forming hydrogen bonds, affecting its solubility in various solvents. The trifluoromethyl group would increase the compound's lipophilicity and could also influence its boiling and melting points. The electronic effects of the substituents would also impact the compound's UV-Visible absorption spectrum, as seen in the related study where the UV spectrum of the enzymatic product was similar to that of synthetic 2,3,6-trihydroxypyridine . The electrochemical synthesis method suggests that the compound could be stable under certain redox conditions .

Scientific Research Applications

Luminescent Material Research

  • Blue Light Emitting Material : A study on nicotinonitrile derivatives, including those related to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, revealed potential applications as blue light emitting materials. These compounds exhibit good absorption and fluorescence properties, making them suitable for use in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Pyridine derivatives, closely related to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, have been identified as effective corrosion inhibitors for steel in acidic environments. Their efficiency in preventing corrosion makes them valuable in industrial applications (Ansari, Quraishi, & Singh, 2015).

Photovoltaic Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Research has shown that certain nicotinonitrile derivatives can be used as co-sensitizer dyes in DSSCs. These compounds can enhance the efficiency of solar cells by increasing spectral coverage (Hemavathi et al., 2019).

Antimicrobial Research

  • Antimycobacterial Agents : Some nicotinonitrile derivatives have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential for these compounds in the development of new treatments for tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Antibacterial Applications

  • Inhibitors for MRSA and VRE : A study on nicotinonitrile-linked hybrids demonstrated efficacy against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). This highlights the potential of such compounds in addressing antibiotic resistance (Mekky & Sanad, 2022).

Primitive Earth Studies

  • Synthesis Under Primitive Earth Conditions : Nicotinonitrile and its derivatives could be synthesized under primitive Earth conditions, suggesting their possible role in prebiotic chemistry and the origin of life (Friedmann, Miller, & Sanchez, 1971).

Chemosensing and Antioxidant Activities

  • Coumarin Derivatives with Antimicrobial and Antioxidant Properties : Research on coumarin derivatives, including nicotinonitrile compounds, showed promising antimicrobial and antioxidant activities. These compounds could have potential applications in pharmaceuticals (Al-Hazmy et al., 2022).

Safety And Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn during handling .

properties

IUPAC Name

2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZWXISQMMITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382188
Record name 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

CAS RN

3335-46-4
Record name 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Morita, T Yoneda, N Akiyoshi - Journal of Pesticide Science, 2014 - jstage.jst.go.jp
Flonicamid, a novel class insecticide possessing a unique chemical structure, was discovered in 1992, developed by Ishihara Sangyo Kaisha, Ltd., and registered in Japan in 2006 …
Number of citations: 79 www.jstage.jst.go.jp

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